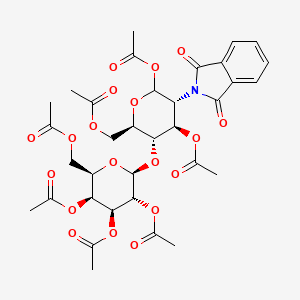

2-Phthalimidolactosamine,heptaacetate (mixture of isomers)

説明

2-Phthalimidolactosamine, Heptaacetate (CAS: 129647-37-6) is a chemically modified derivative of lactosamine, a disaccharide composed of galactose and N-acetylglucosamine. The compound features a phthalimido group at the C2 position and seven acetyl groups, which enhance its stability and solubility in organic solvents . Its isomeric mixture arises from variations in acetylation or stereochemical configurations, which may influence its reactivity and biological activity .

特性

IUPAC Name |

[(2R,3S,4R,5R)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO19/c1-14(36)45-12-23-26(54-34-30(50-19(6)41)29(49-18(5)40)27(47-16(3)38)24(53-34)13-46-15(2)37)28(48-17(4)39)25(33(52-23)51-20(7)42)35-31(43)21-10-8-9-11-22(21)32(35)44/h8-11,23-30,33-34H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28-,29+,30-,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLPEHDFTRGREH-AIDILWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858314 | |

| Record name | 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129647-37-6 | |

| Record name | 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phthalimidolactosamine, Heptaacetate involves multiple acetylation steps. The starting material, typically a galactopyranosyl derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-Phthalimidolactosamine, Heptaacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxylamine in a basic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

2-Phthalimidolactosamine, Heptaacetate is a derivative of lactosamine, modified by the addition of phthalimide and multiple acetyl groups. This structural modification enhances its solubility and reactivity, making it a valuable reagent in various biochemical applications.

Glycobiology Research

The compound is primarily utilized in glycobiology, which studies the structure and function of carbohydrates in biological systems. It serves as a biochemical reagent to explore glycosylation processes and carbohydrate-protein interactions. The heptaacetate form allows for easier manipulation and analysis in laboratory settings .

Organic Synthesis

In organic synthesis, 2-Phthalimidolactosamine, Heptaacetate acts as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a key player in developing pharmaceutical compounds and other organic materials.

Potential Therapeutic Applications

Research indicates potential therapeutic applications for this compound, particularly in the development of drugs targeting glycan-related diseases. For instance, its derivatives may be explored for their efficacy in treating conditions linked to abnormal glycosylation patterns .

Case Study 1: Glycosylation Mechanisms

A study investigated the role of 2-Phthalimidolactosamine derivatives in modulating glycosylation pathways. Researchers found that these compounds could influence the activity of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins. This modulation could have implications for understanding diseases like cancer where glycosylation patterns are altered.

Case Study 2: Synthesis of Antiviral Agents

Another case study focused on using 2-Phthalimidolactosamine as a precursor for synthesizing antiviral agents. The research demonstrated that modifying the compound could yield derivatives with enhanced antiviral activity against specific viral strains. This highlights its potential utility in drug development pipelines.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Glycobiology | Study of carbohydrate structures and functions | Influences glycosylation pathways |

| Organic Synthesis | Intermediate for complex organic compounds | Facilitates synthesis of pharmaceutical agents |

| Therapeutic Development | Potential drug candidate for glycan-related diseases | Derivatives show promise against viral infections |

作用機序

The mechanism of action of 2-Phthalimidolactosamine, Heptaacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

類似化合物との比較

Structural and Chemical Properties

The table below compares 2-Phthalimidolactosamine, Heptaacetate with structurally related heptaacetylated disaccharides:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Isomer Information | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Phthalimidolactosamine Heptaacetate | Not Provided* | Not Provided* | 129647-37-6 | Mixture of Isomers | Phthalimido, 7 acetyl groups |

| N-Acetyllactosamine Heptaacetate | C₂₈H₃₉NO₁₈ | 677.61 | 73208-61-4 | Single Isomer | 7 acetyl groups |

| Rutinose Heptaacetate | C₂₆H₃₆O₁₇ | 620.55 | Not Provided | Single Isomer | 7 acetyl groups |

| 2-Nitrophenyl β-D-cellobioside Heptaacetate | C₃₂H₃₉NO₂₀ | 757.65 | 70867-22-0 | Single Isomer | Nitrophenyl, 7 acetyl groups |

Key Observations :

- Phthalimido vs. Nitrophenyl Groups : The phthalimido group in the target compound distinguishes it from 2-nitrophenyl derivatives, which are often used as chromogenic substrates in enzyme assays. The phthalimido group may enhance interactions with enzymes or receptors in biomedical studies .

- Isomeric Complexity : Unlike single-isomer compounds (e.g., N-Acetyllactosamine Heptaacetate), the isomeric mixture of 2-Phthalimidolactosamine Heptaacetate introduces variability in binding affinity and reactivity, which may require chromatographic separation for specific applications .

Contrast :

- While N-Acetyllactosamine Heptaacetate is a standard tool for probing glycosylation, 2-Phthalimidolactosamine Heptaacetate’s phthalimido group expands its use in drug discovery, particularly for diseases involving aberrant glycosylation (e.g., cancer, microbial infections) .

Challenges and Limitations

- Isomer Separation : The isomeric mixture of 2-Phthalimidolactosamine Heptaacetate complicates reproducibility in experiments, unlike single-isomer compounds like N-Acetyllactosamine Heptaacetate .

- Synthetic Complexity: Its synthesis requires specialized expertise compared to simpler heptaacetates (e.g., Rutinose Heptaacetate) .

生物活性

2-Phthalimidolactosamine, heptaacetate (mixture of isomers), is a compound that has garnered attention in the field of glycobiology for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its implications in anti-inflammatory responses and other pharmacological effects.

Chemical Structure and Properties

2-Phthalimidolactosamine is a derivative of phthalimide, characterized by the presence of a lactosamine moiety and seven acetate groups. The molecular formula is with a molecular weight of approximately 620.55 g/mol. The structure allows for various isomeric forms due to the different configurations of the acetate groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 620.55 g/mol |

| Melting Point | 168-171 °C |

| Density | N/A |

Anti-Inflammatory Effects

Recent studies have indicated that compounds similar to 2-phthalimidolactosamine exhibit significant anti-inflammatory properties. For instance, research on phthalimide derivatives has shown that they can suppress nitric oxide (NO) production in LPS-stimulated macrophages, which is crucial in inflammatory processes. The mechanism involves down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Key Findings:

- Inhibition of iNOS: The compound demonstrated an IC50 value of 8.7 µg/mL, indicating potent inhibitory activity against NO production.

- Cytokine Suppression: It effectively reduced the expression levels of TNF-α and IL-1β in macrophage cells.

- Toll-like Receptor Pathway: The anti-inflammatory activity was associated with the suppression of the TLR4 signaling pathway, which plays a pivotal role in immune response regulation.

Glycobiology Research Applications

2-Phthalimidolactosamine serves as a biochemical reagent in glycobiology research, facilitating studies on glycan interactions and their biological implications. Its structural complexity allows researchers to investigate how modifications in glycan structures can influence biological processes such as cell signaling and immune responses .

Q & A

Q. Key Variables Influencing Isomer Distribution

| Variable | Impact on Isomer Ratio | Reference |

|---|---|---|

| pH | Acidic conditions favor 7-sulfonate adduct formation, shifting isomer distribution | |

| Catalyst (Na₂S₂O₅) | Promotes selective precipitation of 6-methyl isomer adducts, yielding >98% purity | |

| Temperature | Higher temps (reflux) accelerate condensation but may reduce regioselectivity |

Basic: Which analytical techniques are recommended for characterizing the isomeric composition of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Distinguishes isomers via chemical shift differences in phthalimide or acetyl groups. For example, 6- vs. 7-methyl isomers show distinct splitting patterns in aromatic regions (Bruker AS200, 400 MHz) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- HPLC :

- Cation-exchange columns (e.g., Activon Goldpak Exsil SCX) : Separate isomers based on sulfonate adduct solubility differences .

- Mobile phase : Acetonitrile/water gradients with 0.1% trifluoroacetic acid enhance resolution .

- Mass Spectrometry (MS) :

- High-resolution MS (e.g., AEI MS902) : Confirms molecular weight and acetyl group count .

Advanced: How can researchers resolve discrepancies in isomer distribution reported across different studies?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions or analytical methods. To address this:

Control Reaction Parameters :

- Standardize pH (e.g., pH 4 vs. pH 2 alters protonation states, affecting NMR spectra ).

- Validate catalyst purity (e.g., Na₂S₂O₅ contamination may skew adduct formation ).

Cross-Validate Analytical Data :

- Compare HPLC retention times with NMR integration for isomer ratios .

- Use hyphenated techniques (e.g., LC-MS) to correlate chromatographic peaks with mass signatures .

Statistical Analysis :

- Apply multivariate analysis to isolate variables (e.g., pH, temp) causing distribution shifts .

Q. Example Workflow for Discrepancy Resolution

Replicate synthesis under reported conditions.

Analyze via ¹H NMR and HPLC.

If mismatches persist, test alternative catalysts (e.g., ZnCl₂) or solvents.

Advanced: What advanced chromatographic or spectroscopic methods enhance isomer separation and identification?

Methodological Answer:

- Hyphenated DMS-MS :

- Vocus CI-IMS-TOF :

- Cryogenic NMR :

- Enhances signal resolution at low temps (e.g., 100 K) for complex mixtures .

Q. Comparison of Advanced Separation Techniques

| Technique | Resolution | Throughput | Application | Reference |

|---|---|---|---|---|

| HPLC-SCX | Moderate | Low | Lab-scale purification | |

| DMS-MS | High | Medium | Structural isomers | |

| CI-IMS-TOF | Very High | High | Real-time monitoring |

Advanced: How do solvent interactions influence the stability and reactivity of this isomer mixture?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) : Stabilize charged intermediates but may promote acetyl migration .

- Aqueous buffers :

- pH 2: Favors protonated lactosamine cations, stabilizing 7-sulfonate adducts .

- pH 7: Induces dihydro-analog formation, altering reactivity .

- Co-solvent systems (e.g., toluene:water 8:2) : Enhance solubility of hydrophobic intermediates while maintaining regioselectivity .

Q. Experimental Design for Solvent Studies

Prepare isomer mixtures in varying solvents.

Monitor stability via ¹H NMR at intervals (0, 24, 48 hrs).

Quantify degradation products using HPLC-MS.

Basic: What are the critical purity criteria for this compound in biological assays?

Methodological Answer:

- HPLC Purity : >95% (210 nm detection) .

- Isomer-Specific Absence : Ensure <2% of non-target isomers via NMR integration .

- Residual Solvents : Meet ICH guidelines (e.g., <500 ppm toluene) .

Q. Validation Protocol

Acquire ¹H NMR (DMSO-d₆) to confirm absence of phthalimide deprotection byproducts.

Perform ICP-MS for heavy metal contaminants (e.g., Zn, Na <10 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。